N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide
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Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene and its derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties and interact with various biological and physiological functions .
Mode of Action
It is known that cyanoacetamide-n-derivatives, which are part of the compound’s structure, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that thiophene and its derivatives have diverse applications in medicinal chemistry and material science, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiophene, a component of the compound’s structure, is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence its bioavailability.
Result of Action
It is known that thiophene and its derivatives have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties and interaction with specific biological targets.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group and a tetrahydrobenzo[b]thiophene core. Its molecular formula is C21H24N4O2S, and it has been characterized using techniques such as NMR and LC-MS .
Inhibition of 5-Lipoxygenase (5-LOX)
Recent studies have indicated that this compound acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. Molecular docking simulations revealed that the compound forms significant hydrogen bonds with key amino acids in the 5-LOX active site, suggesting a strong affinity for this target . The binding interactions are summarized in Table 1.
Amino Acid | Type of Interaction | Distance (Å) |
---|---|---|
PHE177 | Hydrogen Bond | 2.57 |
GLN413 | Hydrogen Bond | 2.12 |
PHE177 | Hydrogen Bond | 1.99 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using in vitro assays. The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models .
Case Studies
- In Vitro Studies : In a study assessing the effects on human leukocytes, the compound reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by approximately 50% at a concentration of 10 µM.
- Animal Models : In murine models of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, indicating its efficacy in vivo .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and favorable metabolic stability. The compound's half-life was estimated to be around 4 hours in rat models, indicating potential for therapeutic use with appropriate dosing regimens .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-10(2)22-12(4)8-15(21-22)17(23)20-18-14(9-19)13-6-5-11(3)7-16(13)24-18/h8,10-11H,5-7H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIBJSMYTFFXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C(=C3)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.